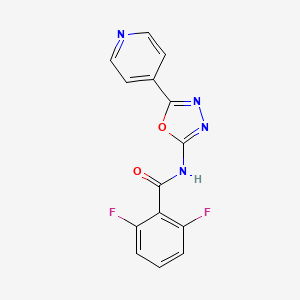
1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C15H16N2O . It has a molecular weight of 240.3 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16N2O/c18-11-13-10-16-17 (14-8-4-5-9-14)15 (13)12-6-2-1-3-7-12/h1-3,6-7,10-11,14H,4-5,8-9H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have focused on the synthesis and characterization of pyrazole derivatives due to their significant potential in pharmaceutical and material sciences. For instance, the synthesis of novel chitosan Schiff bases based on heterocyclic moieties like pyrazole derivatives has been reported. These compounds have been characterized by various methods including FTIR, NMR, and X-ray diffraction, highlighting their potential in antimicrobial applications (Hamed et al., 2020).
Antimicrobial Activity
The antimicrobial activity of pyrazole-derived compounds has been a significant area of interest. For example, synthesized pyrazole derivatives have shown activity against a range of bacteria and fungi. The biological activity of these compounds has been screened, revealing their potential as antimicrobial agents. The variation in antimicrobial activity among different derivatives suggests the influence of molecular structure on biological efficacy (Hamed et al., 2020).
Crystallography and Material Science
Crystallographic studies have provided insight into the molecular structure of pyrazole derivatives, facilitating the exploration of their physical properties and potential applications in material science. The characterization of these compounds through X-ray diffraction methods has revealed detailed structural information, essential for understanding their interaction mechanisms and potential applications in designing new materials (Cunjin Xu & Yan-Qin Shi, 2011).
Antioxidant and Anti-inflammatory Activity
The exploration of antioxidant and anti-inflammatory properties of pyrazole derivatives has been conducted, indicating their potential in medicinal chemistry. The synthesis of specific pyrazole carbaldehyde derivatives and their evaluation for these activities have shown promising results, suggesting their applicability in developing new therapeutic agents (Bono Naga Sudha et al., 2021).
Fluorescence and Photophysical Properties
The study of photophysical properties of pyrazole derivatives, including fluorescence, has revealed their potential in developing new fluorescent dyes and materials. The impact of specific substituents on the absorption and emission characteristics of these compounds has been investigated, offering insights into their application in sensing and optical materials (S. Patil et al., 2010).
Safety and Hazards
The compound has been classified with the hazard statements H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mecanismo De Acción
Target of Action
The primary target of 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde is the Leishmania major pteridine reductase 1 (LmPTR1) . LmPTR1 is a key enzyme involved in the survival and proliferation of the Leishmania parasite, which causes leishmaniasis .
Mode of Action
The compound interacts with its target, LmPTR1, by fitting into the enzyme’s active site . This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction . The binding of the compound to the active site of LmPTR1 inhibits the enzyme’s function, thereby affecting the survival and proliferation of the Leishmania parasite .
Biochemical Pathways
The inhibition of LmPTR1 disrupts the biochemical pathways involved in the survival and proliferation of the Leishmania parasite
Result of Action
The result of the compound’s action is the potent in vitro antipromastigote activity . This means that the compound is effective in inhibiting the growth and proliferation of the Leishmania parasite in laboratory conditions .
Propiedades
IUPAC Name |
1-cyclopentyl-5-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-11-13-10-16-17(14-8-4-5-9-14)15(13)12-6-2-1-3-7-12/h1-3,6-7,10-11,14H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNLMBQOMSRAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)C=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

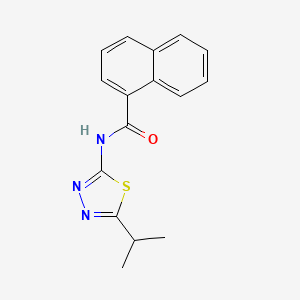
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2745131.png)
![4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide](/img/structure/B2745132.png)
![3-(12-Oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)benzenesulfonyl fluoride](/img/structure/B2745133.png)

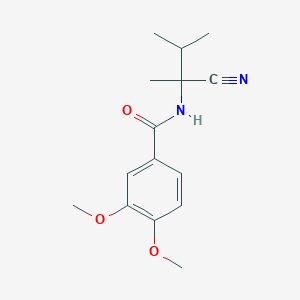

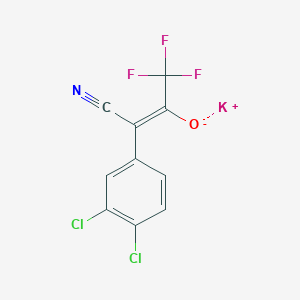
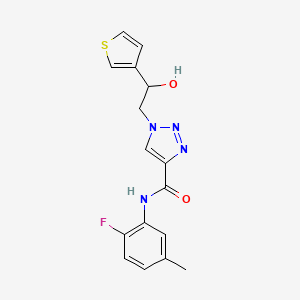
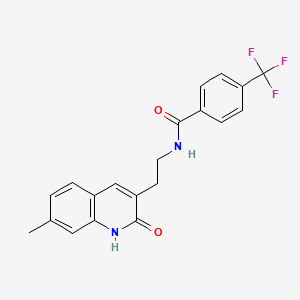
![N-(3,4-dimethoxyphenethyl)-4-(6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2745147.png)
![1,3,7-trimethyl-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745150.png)
![3-(furan-2-ylmethyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2745151.png)
